5-Bromo-5-hexenenitrile

Descripción general

Descripción

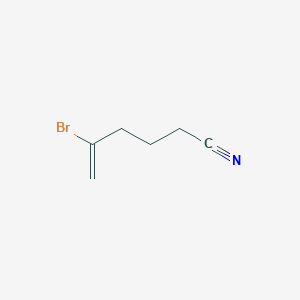

5-Bromo-5-hexenenitrile is an organic compound with the molecular formula C6H8BrN. It is a yellow liquid that is primarily used as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a nitrile group attached to a hexene chain, making it a versatile intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Bromo-5-hexenenitrile can be synthesized through several methods. One common approach involves the bromination of 5-hexenenitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the double bond of the hexene chain.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

Addition Reactions: Hydrogen bromide (HBr) or other electrophiles in the presence of a catalyst.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution Reactions: Depending on the nucleophile, products can include 5-hydroxy-5-hexenenitrile, 5-cyano-5-hexenenitrile, or 5-amino-5-hexenenitrile.

Addition Reactions: Products include 5-bromo-6-bromohexanenitrile or other addition products.

Reduction Reactions: The primary product is 5-amino-5-hexene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

5-Bromo-5-hexenenitrile serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo several reactions, leading to the formation of diverse chemical structures:

- Oxidation : Produces hex-2-enoic acid.

- Reduction : Yields hex-2-enamine.

- Substitution Reactions : Can lead to hex-2-enoic acids or hex-2-enamides.

These transformations make it a versatile building block for synthesizing more complex molecules used in drug development and agricultural chemicals .

Biological Research

2. Precursor for Biologically Active Molecules

Research indicates that this compound can act as a precursor for biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of anticancer agents. For instance, compounds derived from similar nitriles have shown promising results in inhibiting cancer cell proliferation and targeting specific pathways involved in tumor growth .

Material Science

3. Applications in Polymer Chemistry

In material science, this compound is utilized as a monomer or co-monomer in the synthesis of specialty polymers. Its unique structure allows it to impart specific properties to the resulting materials, such as increased thermal stability or enhanced mechanical strength. This makes it suitable for applications in coatings, adhesives, and composite materials .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Case Study 2: Polymer Development

Research on the use of this compound in polymer synthesis demonstrated its effectiveness in creating high-performance materials. Polymers developed using this compound showed improved resistance to environmental degradation compared to traditional materials, highlighting its utility in sustainable material development .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile building block |

| Biological Research | Precursor for anticancer agents | Potential therapeutic effects |

| Material Science | Monomer for specialty polymers | Enhanced material properties |

Mecanismo De Acción

The mechanism of action of 5-Bromo-5-hexenenitrile largely depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can also interact with cellular components, affecting various biochemical pathways .

Comparación Con Compuestos Similares

5-Chloro-5-hexenenitrile: Similar structure but with a chlorine atom instead of bromine.

5-Iodo-5-hexenenitrile: Contains an iodine atom in place of bromine.

5-Fluoro-5-hexenenitrile: Features a fluorine atom instead of bromine.

Comparison: 5-Bromo-5-hexenenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a balanced choice for various synthetic applications. Its reactivity and stability make it a preferred intermediate in organic synthesis .

Actividad Biológica

5-Bromo-5-hexenenitrile (CAS: 177170-83-1) is a nitrile compound with significant chemical and biological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals and biochemistry.

This compound has the molecular formula and a molar mass of 174.04 g/mol. Its predicted density is approximately 1.348 g/cm³, and it has a boiling point of around 238.7 °C . This compound's structure features a bromine atom and a nitrile functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that modify biological molecules. The nitrile group is known to interact with enzymes and receptors, potentially leading to changes in cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other nitriles which can inhibit cytochrome P450 enzymes .

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Studies

- Synthesis of Bioactive Compounds : Research has demonstrated that derivatives of this compound can be synthesized to create new bioactive molecules. For instance, modifications to the compound have led to the development of potent inhibitors for cancer cell proliferation .

- Pharmacological Applications : In one study, the compound was evaluated for its potential as an anti-inflammatory agent. The results indicated that it could modulate inflammatory pathways through the inhibition of specific cytokines .

Data Table: Biological Activities of Related Compounds

Research Findings

Recent research indicates that the bromine atom in this compound enhances its reactivity, allowing it to form stable complexes with various biological targets. This reactivity is crucial for developing therapeutic agents targeting specific diseases.

Synthesis Techniques

The synthesis of this compound often involves methods such as:

Propiedades

IUPAC Name |

5-bromohex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c1-6(7)4-2-3-5-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAOXCAUSRUFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446760 | |

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177170-83-1 | |

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.